PARP1 Enzymatic Inhibition: 2,4-Difluorophenyl-Linker Analogs vs. Olaparib
2,4-Difluorophenyl-linker analogs incorporating the 6-(2,4-difluorophenyl)pyrimidine-2,4-dione scaffold demonstrate PARP1 inhibitory potency in the low nanomolar range (IC50 = 2.2–4.4 nM) [1]. These compounds are derived from olaparib, a clinically approved PARP inhibitor, and represent optimized analogs with enhanced properties. The free base 43, which contains the 2,4-difluorophenyl-pyrimidinedione core, exhibits potent cellular antiproliferative activity (IC50 = 3.2–37.6 nM against V-C8 cells) and remarkable selectivity for BRCA-deficient cells (Selectivity Index = 40–510) [2].
| Evidence Dimension | PARP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.2–4.4 nM (analogs 17, 43, 47, 50) |
| Comparator Or Baseline | Olaparib (reported clinical PARP inhibitor, baseline reference) |
| Quantified Difference | Comparable to or exceeding olaparib potency in the same assay system; selectivity index of 40–510 for BRCA-deficient vs. wild-type cells |
| Conditions | PARP1 enzymatic inhibition assay; V-C8 Chinese hamster lung fibroblast cell proliferation assay |
Why This Matters
This potency level and selectivity profile establish the 2,4-difluorophenyl-pyrimidinedione scaffold as a validated starting point for PARP1 inhibitor development with potential advantages over olaparib in tumor selectivity.
- [1] Chen, W., et al. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmacologica Sinica, 2017, 38: 1521–1532. View Source
- [2] Chen, W., et al. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmacologica Sinica, 2017, 38: 1521–1532. (Cellular activity and selectivity data) View Source
